molecular formula C12H8BrCl2NO2 B567043 4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-93-0

4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester

Cat. No.: B567043
CAS No.: 1242260-93-0
M. Wt: 349.005
InChI Key: RPPSICQEGHVIEP-UHFFFAOYSA-N
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Description

4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5,7-dichloroquinoline-3-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 4-bromoquinoline with chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions. The carboxylate group is then introduced through esterification reactions using ethyl alcohol and suitable catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by esterification. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can undergo nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring and its substituents.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be obtained.

    Oxidation Products: Oxidized quinoline derivatives with altered functional groups.

    Hydrolysis Products: The corresponding carboxylic acid from ester hydrolysis.

Scientific Research Applications

4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5,7-dichloroquinoline-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, influencing biological activity. The quinoline ring structure is known to interact with DNA and proteins, potentially disrupting cellular processes.

Comparison with Similar Compounds

  • Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate

Comparison: 4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester is unique due to the specific positions of the bromine and chlorine atoms on the quinoline ring. This unique substitution pattern can influence its chemical reactivity and biological properties, making it distinct from other similar compounds. The presence of both bromine and chlorine atoms may enhance its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

CAS No.

1242260-93-0

Molecular Formula

C12H8BrCl2NO2

Molecular Weight

349.005

IUPAC Name

ethyl 4-bromo-5,7-dichloroquinoline-3-carboxylate

InChI

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3

InChI Key

RPPSICQEGHVIEP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)Cl)Cl)Br

Synonyms

4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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